Potency Against CDK9: Cdk9-IN-11's Position in the Landscape of Known Inhibitors
Cdk9-IN-11 is characterized as a potent CDK9 inhibitor, a fundamental requirement for its function as a PROTAC ligand. While a precise IC50 value for Cdk9-IN-11 is not explicitly stated in the primary reference [1], its utility as the CDK9-binding component in a functional PROTAC implies an affinity sufficient for target engagement in a cellular context. For context, other contemporary and clinically advanced CDK9 inhibitors demonstrate a wide range of potencies. For instance, BAY-1143572 exhibits an IC50 of 13 nM against CDK9/CycT1 [2], and the highly selective NVP-2 shows an IC50 of 0.514 nM . This evidence situates Cdk9-IN-11 within a class of high-affinity CDK9 ligands, but its specific IC50 value remains to be determined and reported.
| Evidence Dimension | Inhibitory Potency (IC50) against CDK9 |
|---|---|
| Target Compound Data | Potent CDK9 inhibitor (exact IC50 not specified in primary literature) |
| Comparator Or Baseline | BAY-1143572 (IC50 = 13 nM) and NVP-2 (IC50 = 0.514 nM) |
| Quantified Difference | Not applicable; comparative data not available for Cdk9-IN-11 |
| Conditions | Biochemical kinase assays (comparator data), cellular context for PROTAC function |
Why This Matters
Understanding the relative potency of Cdk9-IN-11 against other inhibitors provides a critical benchmark for selecting the most appropriate tool compound for CDK9 inhibition or PROTAC development.
- [1] Robb, C. M., et al. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC). Chem. Commun., 2017, 53, 7577-7580. DOI: 10.1039/C7CC03879H View Source
- [2] Lücking, U., et al. Identification of BAY 1143572, a Potent and Highly Selective Inhibitor of Cyclin-Dependent Kinase 9, for the Treatment of Cancer. ChemMedChem, 2017, 12(23), 1960-1971. DOI: 10.1002/cmdc.201700467 View Source
